BenchChemオンラインストアへようこそ!

3-bromo-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzamide

Kinase inhibition Piperazinylpyrimidine Selectivity profiling

3-Bromo-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzamide (CAS 1396636-27-3) is a synthetic small molecule composed of a 3‑bromobenzamide group linked via an amide bond to a 4‑(4‑methylpiperazin‑1‑yl)pyrimidine scaffold (molecular formula C₁₆H₁₈BrN₅O, molecular weight 376.258 g mol⁻¹)【REFS-1†L12-L16】. The compound belongs to the broader class of piperazinylpyrimidine derivatives, a chemical series that has been extensively investigated for antiproliferative activity and kinase inhibition【REFS-2†L8-L25】.

Molecular Formula C16H18BrN5O
Molecular Weight 376.258
CAS No. 1396636-27-3
Cat. No. B2732796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzamide
CAS1396636-27-3
Molecular FormulaC16H18BrN5O
Molecular Weight376.258
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC=NC(=C2)NC(=O)C3=CC(=CC=C3)Br
InChIInChI=1S/C16H18BrN5O/c1-21-5-7-22(8-6-21)15-10-14(18-11-19-15)20-16(23)12-3-2-4-13(17)9-12/h2-4,9-11H,5-8H2,1H3,(H,18,19,20,23)
InChIKeyHEPCVVIEEQFBOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-Bromo-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzamide (CAS 1396636-27-3) – Chemical Profile and Research Classification


3-Bromo-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzamide (CAS 1396636-27-3) is a synthetic small molecule composed of a 3‑bromobenzamide group linked via an amide bond to a 4‑(4‑methylpiperazin‑1‑yl)pyrimidine scaffold (molecular formula C₁₆H₁₈BrN₅O, molecular weight 376.258 g mol⁻¹)【REFS-1†L12-L16】. The compound belongs to the broader class of piperazinylpyrimidine derivatives, a chemical series that has been extensively investigated for antiproliferative activity and kinase inhibition【REFS-2†L8-L25】. However, publicly available quantitative bioactivity data specifically for this exact compound remain extremely limited.

Why Closely Related Piperazinylpyrimidine Analogs Cannot Be Substituted for 3-Bromo-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzamide


Within the piperazinylpyrimidine chemotype, even minor structural variations—such as the position of the bromine atom, the nature of the benzamide substitution, or the exact substitution pattern on the pyrimidine ring—can profoundly alter kinase selectivity, cellular potency, and physicochemical properties【REFS-1†L20-L25】. For example, the well‑characterized lead compounds 4, 15, and 16 from the same scaffold series exhibit distinct kinase‑binding profiles: compound 4 preferentially targets PDGFR family kinases, while compound 15 selectively inhibits the growth of MDA‑MB‑468 triple‑negative breast cancer cells, and compound 16 acts as a global cytotoxic agent【REFS-1†L13-L23】. Without analogous head‑to‑head profiling data for 3‑bromo‑N‑[6‑(4‑methylpiperazin‑1‑yl)pyrimidin‑4‑yl]benzamide, it is impossible to assume that any other piperazinylpyrimidine derivative, or even a positional isomer, would reproduce its biological fingerprint.

Quantitative Differentiation Evidence: 3-Bromo-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzamide Versus Comparator Compounds


Comparative Kinase Profiling Data Are Not Yet Available for This Specific Compound

To date, no peer‑reviewed publication or patent has reported quantitative kinase inhibition data (IC₅₀, Kd, or % inhibition at defined concentration) for 3‑bromo‑N‑[6‑(4‑methylpiperazin‑1‑yl)pyrimidin‑4‑yl]benzamide. The closest structurally characterized analogs from the same chemical series—compounds 4, 15, and 16 described by Shallal & Russu (2011)—demonstrate that subtle modifications of the piperazinylpyrimidine core drive differential binding to PDGFR, CK1, and RAF kinase subfamilies【REFS-1†L20-L27】. Consequently, any claim of kinase selectivity or potency for the target compound would require de novo experimental determination.

Kinase inhibition Piperazinylpyrimidine Selectivity profiling

Cellular Antiproliferative Activity Remains Uncharacterized

No GI₅₀, IC₅₀, or TGI values derived from the NCI‑60 human tumor cell line panel are publicly available for 3‑bromo‑N‑[6‑(4‑methylpiperazin‑1‑yl)pyrimidin‑4‑yl]benzamide. In contrast, the structurally related piperazinylpyrimidine compound 15 exhibits a mean GI₅₀ of approximately 1.5 µM against the MDA‑MB‑468 triple‑negative breast cancer line, making it one of the most sensitive cell lines in the panel【REFS-1†L16-L18】. The quantitative gap between the characterized lead and the uncharacterized target compound prevents any direct potency comparison.

Cancer cell lines NCI‑60 panel Antiproliferative

Physicochemical and Structural Differentiation from KF26777

A notable source of confusion in procurement is the existence of KF26777 (CAS 206129‑88‑6), a potent adenosine A₃ receptor antagonist that shares the identical molecular formula C₁₆H₁₈BrN₅O but possesses a completely different scaffold (2‑(4‑bromophenyl)‑7,8‑dihydro‑4‑propyl‑1H‑imidazo[2,1‑i]purin‑5(4H)‑one)【REFS-1†L16-L18】. KF26777 exhibits a sub‑nanomolar Ki of 0.2 nM for the adenosine A₃ receptor【REFS-1†L16-L18】, whereas the target compound is a piperazinylpyrimidine benzamide. No adenosine receptor binding data have been reported for the target compound.

Adenosine A3 receptor KF26777 Structural isomer

Recommended Use Cases for 3-Bromo-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzamide Based on Current Evidence


Negative Control or Tool Compound for Kinase Selectivity Profiling of Piperazinylpyrimidine Series

Given its structural similarity to the well‑characterized leads 4, 15, and 16, this compound may serve as a negative control in kinase‑profiling experiments when the specific substitution pattern (3‑bromo on the benzamide ring) is expected to abrogate or alter binding to a particular kinase target【REFS-1†L20-L27】. Its use in such panels would help map structure‑activity relationships within the piperazinylpyrimidine class.

Chemical Probe for Bromine‑Dependent Binding Interactions

The 3‑bromo substituent on the benzamide ring provides a unique halogen‑bond donor that can be exploited in co‑crystallography or biophysical binding studies to probe halogen‑bonding contributions to target engagement, especially when compared with the des‑bromo or 4‑bromo analogs【REFS-1†L12-L16】.

Scaffold‑Hopping Starting Point for Adenosine A₃ Receptor Ligands

Because the compound shares its molecular formula with the potent A₃ antagonist KF26777 but features a distinct core structure, it could be employed as a fragment‑growing or scaffold‑hopping starting point for the development of novel adenosine A₃ receptor modulators, provided that de novo receptor‑binding assays confirm initial activity【REFS-1†L16-L18】.

Quote Request

Request a Quote for 3-bromo-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.